Home > Products > Screening Compounds P91945 > 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid
4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid - 346407-12-3

4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid

Catalog Number: EVT-1743789
CAS Number: 346407-12-3
Molecular Formula: C14H14N2O3
Molecular Weight: 258.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Antimicrobial agent: Pyridazinone derivatives have shown promising antibacterial and antifungal activity. [, , , ]
  • Lipase inhibitor: Some pyridazinone derivatives exhibit inhibitory activity against lipases, enzymes involved in fat digestion. []
  • Ligand for nicotinic acetylcholine receptors: Research has explored pyridazinone-based compounds as potential agonists for neuronal nicotinic acetylcholine receptors, particularly the α7 subtype, which is implicated in cognitive function. [, ]

4-biphenyl-4-oxo-2-butenoic acid

Compound Description: 4-biphenyl-4-oxo-2-butenoic acid is a key starting material in the synthesis of 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid.

1,3-diphenyl-2-pyrazolin-5-one

Compound Description: 1,3-diphenyl-2-pyrazolin-5-one is another crucial starting material used in the synthesis of 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid.

4-biphenyl-4-oxo-2-(5-oxo-1,3-diphenyl-2-pyrazolin-4-yl) butanoic acid

Compound Description: 4-biphenyl-4-oxo-2-(5-oxo-1,3-diphenyl-2-pyrazolin-4-yl) butanoic acid is an intermediate formed during the synthesis of 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid.

6-phenylpyridazin-3(2H)-one derivatives

Compound Description: Several 6-phenylpyridazin-3(2H)-one derivatives, structurally related to 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid, were synthesized and evaluated for their potential as lipase inhibitors.

4-(5-oxo-2-pyrazolin-4-yl)-3(2H)-pyridazinones

Compound Description: 4-(5-oxo-2-pyrazolin-4-yl)-3(2H)-pyridazinones represent another class of compounds synthesized and studied for their chemical reactivity.

6-aryl-3(2H)-pyridazinones

Compound Description: 6-aryl-3(2H)-pyridazinones were synthesized as part of a study exploring the effects of different solvents on the synthesis of pyridazinone derivatives.

pyrazolo[3,4-c]pyridazino[4,3-e]pyridazine derivative

Compound Description: A pyrazolo[3,4-c]pyridazino[4,3-e]pyridazine derivative was synthesized as a product in a specific reaction condition in the aforementioned study on solvent effects in pyridazinone synthesis.

Overview

4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid is a heterocyclic compound characterized by a pyridazine core with a butanoic acid side chain. This compound is notable for its potential biological activities, including antimicrobial and anticancer properties. The presence of the pyridazine ring is significant as it is known to exhibit diverse pharmacological effects, making it a subject of interest in medicinal chemistry.

Source

The compound can be synthesized through various chemical methods involving cyclization reactions of hydrazine derivatives with appropriate precursors. Its synthesis and characterization have been documented in scientific literature, highlighting its relevance in organic and medicinal chemistry.

Classification

4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid belongs to the class of pyridazinones, which are recognized for their diverse applications in pharmaceuticals due to their biological activity. This compound is classified under heterocyclic compounds, specifically those containing nitrogen atoms in the ring structure.

Synthesis Analysis

Methods

The synthesis of 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid typically involves the following steps:

  1. Cyclization: The reaction begins with the cyclization of hydrazine derivatives with carbonyl compounds or other suitable precursors under acidic or basic conditions.
  2. Refluxing: The reaction mixture is often refluxed to facilitate the formation of the pyridazine ring.
  3. Purification: After completion, the product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Technical Details

For example, one method involves using 3-phenylpyridazine as a starting material, reacting it with butanoic acid derivatives in the presence of a catalyst, leading to the formation of the target compound with yields typically ranging from 60% to 85% depending on reaction conditions and purification methods employed .

Molecular Structure Analysis

Data

The compound's molecular weight is approximately 245.25 g/mol, and it exhibits characteristic infrared absorption bands corresponding to functional groups present in its structure.

Chemical Reactions Analysis

Reactions

4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized to form corresponding ketones or acids using oxidizing agents like potassium permanganate.
  2. Reduction: Reduction reactions can convert the carbonyl groups into alcohols using reducing agents such as sodium borohydride.
  3. Substitution Reactions: The pyridazine ring may participate in nucleophilic substitution reactions under appropriate conditions.

Technical Details

For instance, oxidation reactions typically require an acidic medium and can yield different products depending on the specific reagents used .

Mechanism of Action

The mechanism of action for 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid involves its interaction with biological targets such as enzymes or receptors. The pyridazine core is known to inhibit certain enzymes involved in inflammatory pathways, while the butanoic acid moiety may enhance solubility and bioavailability.

Process

The interaction often leads to modulation of biochemical pathways, resulting in potential therapeutic effects against various diseases. Research indicates that this compound may exhibit selective inhibition of cyclooxygenase enzymes, which are key players in inflammation and pain signaling .

Physical and Chemical Properties Analysis

Physical Properties

4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid is typically a crystalline solid at room temperature. Its melting point ranges from 150°C to 155°C, indicating stability under standard conditions.

Chemical Properties

The compound is soluble in polar solvents such as methanol and dimethyl sulfoxide but shows limited solubility in non-polar solvents. It possesses acidic properties due to the carboxylic acid group, allowing it to participate in various chemical reactions relevant for further functionalization.

Applications

Scientific Uses

4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid has several applications in scientific research:

  1. Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting inflammatory diseases.
  2. Biological Studies: The compound is studied for its potential anticancer and antimicrobial properties.
  3. Synthetic Chemistry: It acts as a building block for synthesizing more complex heterocyclic compounds used in various applications across medicinal chemistry and agrochemicals.

Research continues to explore its full potential in therapeutic contexts, emphasizing its role as a versatile scaffold for drug development .

Introduction to Pyridazinone-Based Heterocyclic Frameworks in Medicinal Chemistry

Historical Evolution of Pyridazinone Derivatives in Drug Discovery

The pyridazinone scaffold (a six-membered heterocycle featuring two adjacent nitrogen atoms and a ketone functionality) has evolved from a chemical curiosity to a privileged structure in medicinal chemistry. Early pyridazinone derivatives, such as the antibacterial agent cinoxacin (1970s) and the vasodilator hydralazine (1950s), demonstrated initial therapeutic utility but were limited by pharmacokinetic challenges and off-target effects [3]. These first-generation compounds established the core pharmacophore but highlighted the need for strategic modifications. A significant breakthrough occurred in the 1980s–1990s with the development of levosimendan, a pyridazinone-containing cardiotonic agent that combined calcium sensitization with phosphodiesterase III inhibition. This period saw targeted efforts to optimize solubility and reduce arrhythmogenic risks associated with earlier heterocyclic vasodilators [3] [6].

The 21st century marked a renaissance, characterized by rational drug design leveraging pyridazinone’s unique physicochemical properties. Recent FDA approvals underscore this progress: relugolix (2020), a gonadotropin-releasing hormone antagonist for prostate cancer, utilizes a 3-(pyridin-2-yl)pyridazinone core to achieve high receptor affinity and oral bioavailability [3]. Similarly, deucravacitinib (2022), an allosteric TYK2 inhibitor for psoriasis, incorporates a bicyclic pyridazinone system to enable selective kinase modulation through unique hinge-binding interactions [3]. These agents exemplify how advanced stereoelectronic tuning has overcome historical limitations, enabling pyridazinones to address complex disease targets.

Table 1: Key Milestones in Pyridazinone-Based Drug Development

EraRepresentative AgentTherapeutic ApplicationInnovation
1950s-1970sHydralazineHypertensionFirst-generation vasodilator
1980s-1990sLevosimendanAcute heart failureCalcium sensitization + PDE3 inhibition
2020sRelugolixProstate cancerHigh-affinity GnRH receptor antagonism
2020sDeucravacitinibPsoriasisSelective TYK2 allosteric inhibition

Role of Bridged Nitrogen Heterocycles in Bioactive Compound Design

Bridged nitrogen heterocycles—particularly azolo-fused pyridazinones like imidazo[1,2-b]pyridazinones—enhance target engagement through multidimensional molecular recognition. These constrained systems enforce planarity and reduce conformational flexibility, promoting optimal vectorial alignment with biological targets such as enzymes and receptors [2] [7]. The imidazo[1,2-a]pyridine scaffold, prevalent in antiviral and anxiolytic drugs (e.g., zolimidine), demonstrates how fusion augments binding entropy and metabolic stability [7]. Similarly, azolo[1,5-d]pyridazinones exhibit enhanced activity profiles against diabetes and inflammation due to their dual hydrogen-bonding capacity and high dipole moments (>4.0 D) [2] [3].

Pyridazinone’s nitrogen adjacency (N1-N2) creates a distinctive electronic topography: the N1 site acts as a hydrogen-bond acceptor, while C6 carbonyl serves as a complementary acceptor. This facilitates bidentate interactions with target proteins, as observed in deucravacitinib’s binding to TYK2’s JH2 domain. The scaffold’s moderate basicity (pKa 2–4) also reduces cationic charge density at physiological pH, diminishing hERG channel binding and associated cardiotoxicity risks compared to more basic heterocycles like piperidines [3]. Additionally, the polarized ring system enhances solubility (cLogP typically <2.5), addressing a critical limitation of lipophilic anticancer scaffolds [3] [6].

Table 2: Comparative Properties of Bioactive Nitrogen Heterocycles

HeterocycleDipole Moment (D)Representative cLogPKey Binding Features
Pyridazinone3.9–4.51.2–2.8Bidentate H-bond acceptor, planar
Pyridine2.2–2.80.8–3.5Monodentate H-bond acceptor
Imidazole3.6–4.5-0.5–2.0H-bond donor/acceptor
Piperidine1.5–2.01.5–3.5Cationic at physiological pH

Rationale for Functionalization at the Pyridazinone N-1 Position

N1-alkylation of pyridazinones represents a strategic maneuver to modulate pharmacodynamics while preserving core electronic features. Unlike C3/C6 modifications—which directly alter the conjugated π-system—N1 substituents project into solvent-exposed or auxiliary binding pockets, enabling steric and electronic fine-tuning without disrupting primary target interactions [9]. For 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid, the N1-linked butanoic acid chain introduces three critical attributes:

  • Acidic Functionality: The terminal carboxylic acid (predicted pKa ≈4.5) enables salt formation for enhanced aqueous solubility and provides anionic recognition motifs for transporters or enzymes. This mimics successful carboxylic acid–containing drugs like valproic acid [6].
  • Conformational Flexibility: The four-carbon spacer balances rigidity and rotational freedom, optimally positioning the acid moiety 6–8 Å from the pyridazinone plane. This distance permits engagement with secondary binding sites inaccessible to shorter linkers [9].
  • Metabolic Stabilization: Saturation of the N-alkyl chain (as in butanoic acid vs. unsaturated analogs) reduces susceptibility to cytochrome P450-mediated oxidation, extending half-life. Studies show ω-carboxyalkyl derivatives exhibit >50% lower clearance in microsomal assays than methyl or acetyl counterparts [9].

Table 3: Structure-Activity Relationship of N1 Substituents in Pyridazinones

N1 SubstituentSolubility (mg/mL)Microsomal Stability (% remaining)Target Affinity (Kd, nM)
Methyl0.815%420
2-Carboxyethyl12.565%210
4-Carboxybutyl18.382%38
6-Carboxyhexyl15.178%45

The 3-phenyl group further enhances π-stacking in hydrophobic binding clefts—a feature conserved in relugolix’s 3-(pyridin-2-yl) motif. Combined, this architecture positions 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid as a versatile synthon for prodrug development (e.g., ester conjugates) or targeted delivery via carboxylate-directed conjugation [9].

Properties

CAS Number

346407-12-3

Product Name

4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid

IUPAC Name

4-(6-oxo-3-phenylpyridazin-1-yl)butanoic acid

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

InChI

InChI=1S/C14H14N2O3/c17-13-9-8-12(11-5-2-1-3-6-11)15-16(13)10-4-7-14(18)19/h1-3,5-6,8-9H,4,7,10H2,(H,18,19)

InChI Key

USMHCCDTCVHAJW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.